N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide
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Overview
Description
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a functional group that contains a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and pyridine-2-carboximidamide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: 2,5-dimethoxybenzaldehyde and pyridine-2-carboximidamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological systems.
Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological macromolecules such as proteins and nucleic acids. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-fluorophenyl)methylideneamino]pyridine-2-carboximidamide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide is unique due to its specific structural features, such as the presence of the 2,5-dimethoxyphenyl group and the pyridine-2-carboximidamide moiety. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C15H16N4O2 |
---|---|
Molecular Weight |
284.31 g/mol |
IUPAC Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]pyridine-2-carboximidamide |
InChI |
InChI=1S/C15H16N4O2/c1-20-12-6-7-14(21-2)11(9-12)10-18-19-15(16)13-5-3-4-8-17-13/h3-10H,1-2H3,(H2,16,19)/b18-10+ |
InChI Key |
YYGBRKHKDDYDEM-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/N=C(C2=CC=CC=N2)N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NN=C(C2=CC=CC=N2)N |
Origin of Product |
United States |
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